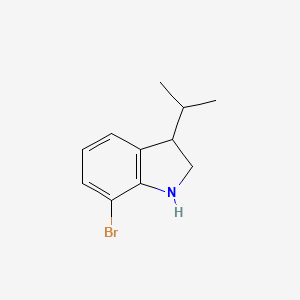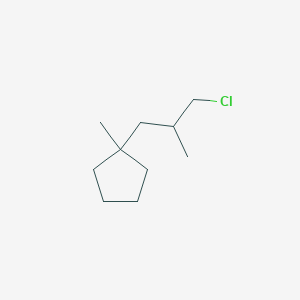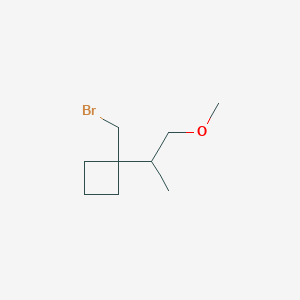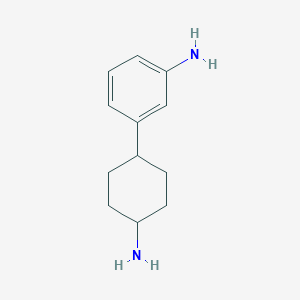![molecular formula C10H16O2 B13195286 1-Oxaspiro[5.5]undecan-7-one](/img/structure/B13195286.png)
1-Oxaspiro[5.5]undecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[55]undecan-7-one is a spirocyclic compound characterized by a unique structure where a spiro oxygen atom bridges two cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[5.5]undecan-7-one can be synthesized through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The Prins cyclization reaction is favored due to its efficiency and the ability to introduce substituents in a single step .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[5.5]undecan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
1-Oxaspiro[5.5]undecan-7-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-Oxaspiro[5.5]undecan-7-one exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium’s survival . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function and thereby inhibiting the bacterium’s growth .
Comparison with Similar Compounds
1-Oxaspiro[5.5]undecan-7-one can be compared with other spirocyclic compounds such as:
1,3-Dioxane-1,3-dithiane spiranes: These compounds have similar spirocyclic structures but contain sulfur atoms in the rings.
1-Oxa-9-azaspiro[5.5]undecane: This compound contains a nitrogen atom in the spirocyclic structure and has shown significant biological activity.
The uniqueness of this compound lies in its oxygen-containing spirocyclic structure, which imparts specific chemical and biological properties that are distinct from those of its sulfur- or nitrogen-containing analogs .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-oxaspiro[5.5]undecan-11-one |
InChI |
InChI=1S/C10H16O2/c11-9-5-1-2-6-10(9)7-3-4-8-12-10/h1-8H2 |
InChI Key |
BCDUERHIAKXPKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCO2)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13195259.png)





